molecular formula C20H24N2O4S B2868436 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1448129-30-3

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2868436
CAS No.: 1448129-30-3
M. Wt: 388.48
InChI Key: KFFBPFUYUVIWHM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound featuring an indole moiety, a sulfonamide group, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. The indole core can then be functionalized with various substituents, such as the hydroxyethyl group and the methoxy-substituted aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases such as cancer, infections, and inflammation.

  • Industry: The compound's unique properties can be utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Indole-3-ethanamine, N-methyl-: This compound also features an indole core and a methyl group, but lacks the sulfonamide and methoxy groups.

  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives: These compounds share the indole core and have similar functional groups, but differ in their overall structure and properties.

The uniqueness of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-9-19(26-4)20(10-14(13)2)27(24,25)21-11-18(23)16-12-22(3)17-8-6-5-7-15(16)17/h5-10,12,18,21,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBPFUYUVIWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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